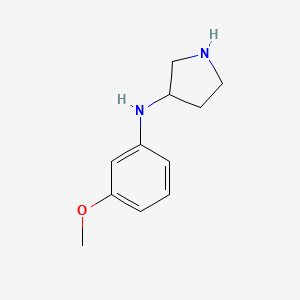

N-(3-甲氧基苯基)吡咯烷-3-胺

货号 B1344491

CAS 编号:

886506-01-0

分子量: 192.26 g/mol

InChI 键: RRDUJBANMNTWGQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

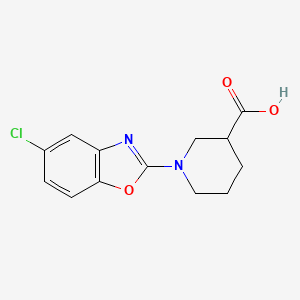

“N-(3-methoxyphenyl)pyrrolidin-3-amine” is a compound used for proteomics research . It has a molecular formula of C11H16N2O and a molecular weight of 192.26 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “N-(3-methoxyphenyl)pyrrolidin-3-amine”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols . Another method involves the Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involving “N-(3-methoxyphenyl)pyrrolidin-3-amine” are diverse. For instance, the use of chiral t-Bu-pmrox and 3,5-difluoro-pyrox ligands can result in the formation of divinylated products with high chemo-, regio-, and enantioselectivity .Physical And Chemical Properties Analysis

“N-(3-methoxyphenyl)pyrrolidin-3-amine” has a molecular formula of C11H16N2O and a molecular weight of 192.26 . Further physical and chemical properties are not explicitly mentioned in the available resources.科学研究应用

对映选择性合成和催化

- 手性3-取代次级烯胺酯与2-取代硝基乙烯的Michael加成反应导致产物的对映选择性良好至优异,有助于合成吡咯烷和吡咯烯。这一过程在合成复杂分子的对映选择性合成中至关重要,包括乙酯(2R,3S,4S)-2,4-二甲基吡咯烷-3-羧酸乙酯和乙酯(2R,3R,4S)-2-(4-甲氧基苯基)-4-(3,4-(亚甲二氧基)苯基)吡咯烷-3-羧酸乙酯 (Revial et al., 2000)。

吡咯烷衍生物及其应用

- 基于N-(3-甲氧基苯基)吡咯烷-3-胺等吡咯烷衍生物已合成,用于潜在的α-葡萄糖苷酶抑制剂的应用。这些化合物展示了一种多方面的方法,用于创建高度官能化的吡咯烷环,可能导致新的治疗剂 (Muhamad Zulfaqar Bacho et al., 2020)。

手性分子构象和动力学分辨

- N-(2-甲氧基-1-萘酰)吡咯烷已被用于自发结晶,形成手性晶体。这些手性晶体有助于对消旋胺进行动力学分辨,展示了该化合物在立体化学操作和手性物质合成中的实用性 (M. Sakamoto et al., 2011)。

荧光和药物传递应用

- 通过涉及N-(3-甲氧基苯基)吡咯烷-3-胺的方法,可以合成荧光N-(2和3-甲氧基苯基)噻吩[3,2-b]吡啶-7-胺,已研究其在肿瘤细胞系中的生长抑制效果。封装在纳米脂质体中表明在药物传递方面具有潜在应用,突显了该化合物在开发新的抗肿瘤剂中的相关性 (E. M. Castanheira, 2015)。

先进材料合成

- 从活性烯烃合成3-取代吡咯烷展示了该化合物在创建先进材料方面的实用性。这些方法使得制备具有潜在在药物化学和农药领域应用的衍生物成为可能 (A. Kurkin et al., 2007)。

未来方向

属性

IUPAC Name |

N-(3-methoxyphenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-9(7-11)13-10-5-6-12-8-10/h2-4,7,10,12-13H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDUJBANMNTWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)pyrrolidin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)